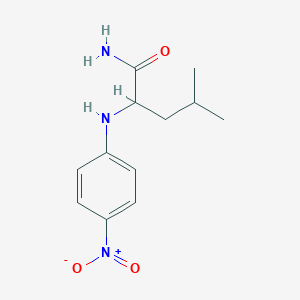

H-亮氨酸-对硝基苯胺

描述

L-Leucine-p-nitroanilide is a substrate for the colorimetric determination of leucine aminopeptidase.

科学研究应用

氨基肽酶活性的检测和评估

L-亮氨酸-4-硝基苯胺广泛用于检测和评估氨基肽酶的功能 . 氨基肽酶是一类催化蛋白质或肽链氨基末端氨基酸水解的酶。它们在蛋白质消化、细胞调节和代谢中起着至关重要的作用。该化合物用作显色底物,在酶促作用下释放出黄色产物对硝基苯胺,可以用分光光度法进行定量测定。

酶功能的ELISA检测

在酶联免疫吸附测定(ELISA)中,L-亮氨酸-4-硝基苯胺被用于评估酶的生物学功能,例如由大肠杆菌产生的鸡氨基肽酶 . 酶促反应产生的颜色变化为监测各种样品中酶活性的便捷准确方法。

IRAP的表征

该化合物在表征天然胰岛素调节氨基肽酶(IRAP),也称为胎盘亮氨酸氨基肽酶方面起着重要作用 . IRAP参与血压调节,是抗高血压药物的靶点。通过使用L-亮氨酸-4-硝基苯胺,研究人员可以研究该酶的动力学和抑制,这对了解其在生理过程中的作用至关重要。

氨基肽酶的动力学分析

L-亮氨酸-4-硝基苯胺用作从鸡豌豆子叶等来源提取的氨基肽酶动力学分析的底物 . 这些分析有助于确定各种氨基酸-对硝基苯胺底物的特异性常数(kcat/Km),从而深入了解酶的底物偏好和催化效率。

抗高血压肽的研究

氨基肽酶对L-亮氨酸-4-硝基苯胺的特异性可以用于研究其与抗高血压肽(如Ile-Pro-Pro和Val-Pro-Pro)的相互作用 . 这些肽已知能竞争性抑制氨基肽酶,对其进行研究对于开发治疗高血压的新方法至关重要。

生物样品中的分光光度法检测

L-亮氨酸-4-硝基苯胺盐酸盐用作分光光度法检测的底物,用于测量各种生物样品(包括肠道样品和蛤蜊血淋巴)中亮氨酸氨基肽酶的活性 . 这种应用对于了解氨基肽酶在不同生物体和组织中的作用至关重要。

作用机制

Target of Action

L-Leucine-p-nitroanilide (H-LEU-PNA) primarily targets aminopeptidases , specifically leucine aminopeptidase (LAP) . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. LAP specifically cleaves leucine residues.

Mode of Action

H-LEU-PNA acts as a substrate for LAP . When LAP encounters H-LEU-PNA, it cleaves the bond between the leucine and p-nitroaniline moieties . This cleavage results in the release of the yellow chromophore p-nitroaniline, which can be detected spectrophotometrically at 405 nm .

Result of Action

The cleavage of H-LEU-PNA by LAP results in the release of p-nitroaniline . This can be used as a measure of LAP activity, making H-LEU-PNA a useful tool for studying the role of LAP in various biological processes and disease states .

Action Environment

The activity of H-LEU-PNA, like that of many other biochemical compounds, can be influenced by various environmental factors. For instance, the activity of LAP, and thus the effectiveness of H-LEU-PNA as a substrate, can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of H-LEU-PNA may be affected by factors such as temperature and pH, and it should be stored in a cool, dry place to maintain its integrity .

生化分析

Biochemical Properties

L-Leucine-p-nitroanilide interacts with various enzymes, proteins, and other biomolecules. It is a substrate for leucine aminopeptidase (LAP), an enzyme that catalyzes the hydrolysis of leucine residues from the N-terminal end of peptides . The compound is also used in an ELISA assay to detect the biological functionality of chicken aminopeptidase produced by E. coli .

Cellular Effects

The effects of L-Leucine-p-nitroanilide on cells and cellular processes are primarily related to its role as a substrate for aminopeptidases. These enzymes play a crucial role in protein turnover, peptide processing, and cellular homeostasis

Molecular Mechanism

The molecular mechanism of L-Leucine-p-nitroanilide involves its interaction with aminopeptidases. When L-Leucine-p-nitroanilide is hydrolyzed by these enzymes, it yields L-leucine and p-nitroaniline . This reaction is used to measure the activity of aminopeptidases, providing insights into protein turnover and peptide processing within cells .

Metabolic Pathways

L-Leucine-p-nitroanilide is involved in the metabolic pathway of aminopeptidases . These enzymes play a crucial role in protein metabolism, specifically in the removal of amino acids from the N-terminus of proteins and peptides

属性

IUPAC Name |

4-methyl-2-(4-nitroanilino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-8(2)7-11(12(13)16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11,14H,7H2,1-2H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEQEPUANFBFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4178-93-2 | |

| Record name | L-Leucine-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004178932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

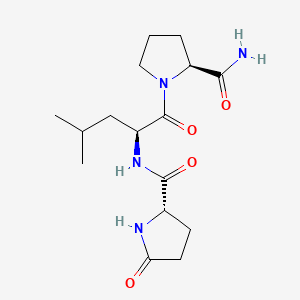

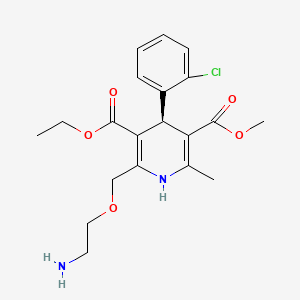

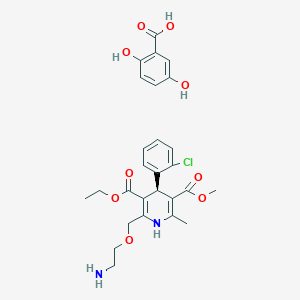

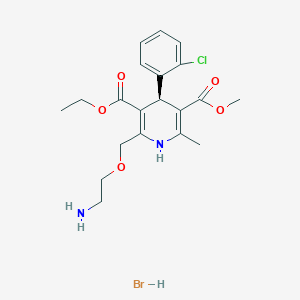

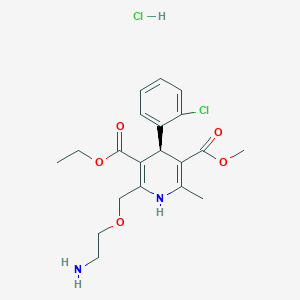

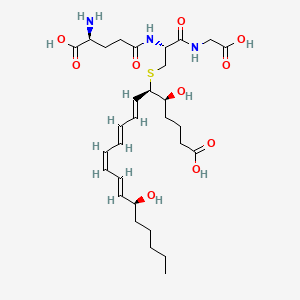

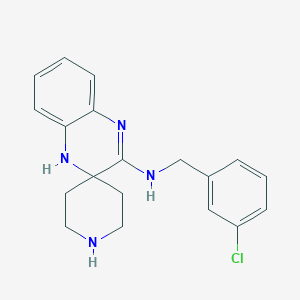

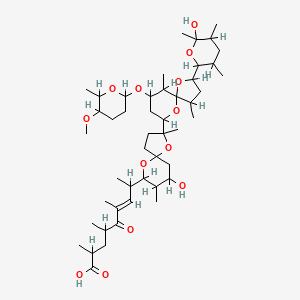

Feasible Synthetic Routes

A: L-Leucine-p-nitroanilide acts as a substrate for aminopeptidases. These enzymes cleave the peptide bond between the leucine and p-nitroaniline moieties. [] This interaction mimics the natural process of aminopeptidases cleaving N-terminal amino acids from peptides and proteins. []

A: The release of p-nitroaniline, a yellow-colored product, allows for the direct spectrophotometric measurement of aminopeptidase activity. [] This property makes L-Leucine-p-nitroanilide a valuable tool for studying the kinetics and inhibition of aminopeptidases. []

A: The molecular formula of L-Leucine-p-nitroanilide is C12H17N3O3. It has a molecular weight of 251.28 g/mol. []

A: Research indicates that L-Leucine-p-nitroanilide can be used in aqueous mixed-solvent systems containing methanol, ethanol, dimethyl sulfoxide, and dimethylformamide. [, ] This expands its application in cryoenzymological studies at subzero temperatures. []

A: L-Leucine-p-nitroanilide is widely used to: * Determine kinetic parameters (Km, Vmax) of aminopeptidases. [, ] * Screen and evaluate the potency of potential aminopeptidase inhibitors. [, ] * Study the substrate specificity of different aminopeptidases. [, ] * Investigate the effects of metal ions and other factors on enzyme activity. [, ]

A: Aminopeptidases exhibit varying degrees of specificity towards L-Leucine-p-nitroanilide. Some, like the enzyme from Mycoplasma salivarium, show a preference for N-terminal leucine residues, while others might have different substrate preferences. []

A: Yes, factors like pH, temperature, metal ions, and specific inhibitors can significantly influence the hydrolysis of L-Leucine-p-nitroanilide by aminopeptidases. [, , ] For example, the Aeromonas proteolytica aminopeptidase's activity can be enhanced by the presence of cobalt ions. []

A: Yes, DFT-based conformational analysis has been used to understand the substrate incorporation mode of L-Leucine-p-nitroanilide in aminopeptidase mimics. These studies shed light on the role of the Zn-OH nucleophile and potential general acid/base catalysts within the enzyme active site. []

A: While the provided research primarily focuses on L-Leucine-p-nitroanilide, some studies highlight the impact of substrate modifications. For instance, the presence of an N-terminal arginine instead of leucine renders the substrate inactive with the aminopeptidase from Micrococcus sp. LL3. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

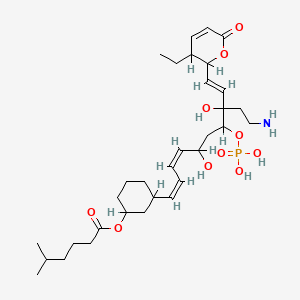

![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)